Sapacitabine

Oral bioavailability Pharmacokinetics Outpatient chemotherapy

Sapacitabine is an orally bioavailable N4-palmitoyl prodrug of CNDAC with a mechanism fundamentally distinct from cytarabine and decitabine. Unlike cytarabine (chain termination/NER repair), CNDAC induces single-strand nicks converting to double-strand breaks repaired via homologous recombination—enabling synthetic lethal strategies with PARP or HSP90 inhibitors. Resistant to cytidine deaminase, it permits outpatient oral dosing in elderly AML and MDS populations. Evaluated in >1,000 patients across Phase 1–3 trials, including HMA-refractory MDS. Ideal for HR-directed combination research and geriatric hematology translational programs.

Molecular Formula C26H42N4O5
Molecular Weight 490.6 g/mol
CAS No. 151823-14-2
Cat. No. B1681434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapacitabine
CAS151823-14-2
Synonyms2'-C-cyano-2'-deoxy-1-arabinofuranosyl-N(4)-palmitoylcytosine
CNDAC cpd
CS-682
CYC 682
CYC-682
sapacitabine
Molecular FormulaC26H42N4O5
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N
InChIInChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1
InChIKeyLBGFKUUHOPIEMA-PEARBKPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sapacitabine (CAS 151823-14-2): An Orally Bioavailable Nucleoside Analogue Prodrug for Hematological Malignancies


Sapacitabine (CAS 151823-14-2) is an orally bioavailable pyrimidine nucleoside analogue prodrug of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), a deoxycytidine analogue with antineoplastic activity . As an N4-palmitoyl derivative of CNDAC, sapacitabine is designed for oral administration and exhibits resistance to deamination, a common metabolic inactivation pathway for other cytidine analogues [1]. Upon hydrolysis by amidases, CNDAC is phosphorylated to its active triphosphate form, which incorporates into DNA during replication, leading to single-strand DNA breaks that convert to double-strand breaks during subsequent S phases and ultimately triggering G2 cell cycle arrest and apoptosis . Sapacitabine has been investigated primarily in hematological malignancies including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), with over 1,000 patients treated across Phase 1, 2, and 3 clinical studies [2].

Why Sapacitabine Cannot Be Substituted with Other Nucleoside Analogues Like Cytarabine or Decitabine in AML and MDS Therapy


Sapacitabine possesses a fundamentally distinct mechanism of DNA damage induction compared to clinically established nucleoside analogues such as cytarabine (Ara-C) and decitabine, precluding simple therapeutic interchange. While cytarabine acts primarily by stalling DNA replication through chain termination and is repaired via the nucleotide excision pathway, the active metabolite of sapacitabine, CNDAC, induces single-strand nicks that are converted to DNA double-strand breaks, which are subsequently repaired by the homologous recombination (HR) pathway [1]. This mechanistic divergence results in non-overlapping resistance profiles and differential sensitivity in specific genetic backgrounds [2]. Furthermore, sapacitabine is orally bioavailable and resistant to deamination by cytidine deaminase, whereas cytarabine requires intravenous or subcutaneous administration and is rapidly inactivated by deamination, with oral bioavailability less than 20% [3]. Decitabine, while also a deoxycytidine analogue, exerts its primary antileukemic effect through DNA hypomethylation rather than direct DNA strand break induction, representing a different therapeutic class entirely [4]. These pharmacological and mechanistic distinctions mandate that sapacitabine be evaluated as a discrete chemical entity rather than a generic substitute within the nucleoside analogue class.

Quantitative Differentiation of Sapacitabine Against Key Comparators in AML and MDS: A Product-Specific Evidence Guide


Oral Bioavailability and Outpatient Suitability of Sapacitabine Compared to Intravenous Cytarabine in Elderly AML Patients

Sapacitabine is an orally bioavailable prodrug, whereas cytarabine (Ara-C), the most active single agent in AML, exhibits negligible oral bioavailability and requires intravenous or subcutaneous administration [1]. Sapacitabine's oral route of administration enables outpatient treatment delivery, a critical advantage for elderly or unfit AML patients who cannot tolerate or refuse intensive inpatient induction chemotherapy [2]. In contrast, cytarabine-based regimens necessitate hospitalization or frequent clinic visits for parenteral infusion [3].

Oral bioavailability Pharmacokinetics Outpatient chemotherapy Elderly AML Cytarabine comparator

Comparative Efficacy of Sapacitabine Monotherapy vs. Low-Dose Cytarabine (LDAC) in Elderly AML: Randomized Phase 2 Trial Data

In a randomized Phase 2 'Pick a Winner' trial comparing sapacitabine monotherapy to low-dose cytarabine (LDAC) in 143 untreated elderly patients with AML or high-risk MDS (>10% marrow blasts), sapacitabine demonstrated comparable but not superior efficacy [1]. At the planned interim analysis, there was no significant difference between sapacitabine and LDAC in remission rate (CR/CRi: 16% vs. 27%; HR 1.98, 95% CI 0.90-4.39; P=0.09), relapse-free survival at 2 years (10% vs. 14%; HR 0.73, 95% CI 0.33-1.61; P=0.4), or overall survival at 2 years (12% vs. 11%; HR 1.24, 95% CI 0.86-1.78; P=0.2) [2]. Sapacitabine was well tolerated overall, though associated with a higher incidence of grade 3/4 diarrhea compared to LDAC [3].

Randomized controlled trial AML elderly Cytarabine comparison Overall survival Remission rate

Sapacitabine Plus Decitabine Alternating Regimen vs. Decitabine Monotherapy in Elderly AML: SEAMLESS Phase 3 Overall Survival Results

The global Phase 3 SEAMLESS trial (NCT01303796) randomized 482 elderly patients (median age 77 years, range 70-90) with newly diagnosed AML who were unfit for or refused intensive induction chemotherapy to receive either alternating cycles of decitabine and sapacitabine (n=241) or decitabine monotherapy (n=241) [1]. The primary endpoint of overall survival was not significantly improved with the addition of sapacitabine: median OS was 5.9 months for the combination arm versus 5.7 months for decitabine monotherapy [2]. Complete remission (CR) rates were 16.6% in the combination arm versus 10.8% in the monotherapy arm (P=0.1468) [3]. However, in a prespecified subgroup of patients with baseline white blood cell count <10,000/μL (n=321), median OS was higher in the combination arm (8.0 months) compared to decitabine monotherapy (5.8 months), with a corresponding CR rate of 21.5% versus 8.6% [4].

Phase 3 randomized trial Decitabine comparator Alternating regimen Overall survival Elderly AML

Sapacitabine Activity in MDS Patients Refractory to Hypomethylating Agents (Azacitidine and Decitabine)

In a Phase 2 randomized trial evaluating sapacitabine in older patients with myelodysplastic syndromes (MDS) who had progressed after prior treatment with hypomethylating agents (HMAs), sapacitabine demonstrated clinical activity in this heavily pretreated population [1]. All 41 enrolled patients had received prior HMA therapy: 43% with azacitidine, 34% with decitabine, and 23% with both agents [2]. The one-year survival data from this trial, presented at the 52nd ASH Annual Meeting, indicated that sapacitabine could provide a therapeutic option for patients who have exhausted standard-of-care HMA treatments [3]. This represents a distinct clinical niche where sapacitabine is being evaluated specifically in the HMA-refractory setting, a population with limited therapeutic alternatives and poor prognosis [4].

Myelodysplastic syndromes Hypomethylating agent failure Refractory MDS Azacitidine comparator Decitabine comparator

Distinct DNA Repair Pathway Dependence of Sapacitabine (CNDAC) vs. Cytarabine: Implications for Combination Strategies and Resistance

At the molecular level, the active metabolite of sapacitabine, CNDAC, induces DNA damage that is repaired via the homologous recombination (HR) pathway, whereas cytarabine (Ara-C) induces replication stress that is primarily addressed by the nucleotide excision repair (NER) pathway [1]. This mechanistic divergence has been demonstrated in preclinical studies showing that efficient DNA repair via HR represents a potential resistance mechanism that limits the damage caused by CNDAC, while Ara-C resistance involves distinct pathways including increased deamination by cytidine deaminase and altered deoxycytidine kinase activity [2]. The differential repair pathway dependence suggests that sapacitabine may retain activity in tumors with acquired resistance to cytarabine mediated by NER upregulation or deamination pathways, and conversely, HR-deficient tumors may be particularly sensitive to sapacitabine-based therapy [3]. This mechanistic distinction provides a scientific rationale for non-overlapping clinical applications and combination strategies with DNA repair inhibitors.

DNA damage repair Homologous recombination Nucleotide excision repair Resistance mechanisms Cytarabine comparison

Sapacitabine Oral Bioavailability and Resistance to Deamination vs. Cytarabine in Preclinical Pharmacokinetic Models

Sapacitabine is an N4-palmitoyl derivative of CNDAC that confers oral bioavailability and resistance to deamination, a critical metabolic vulnerability of cytarabine [1]. While cytarabine is rapidly deaminated by cytidine deaminase to the inactive uracil arabinoside (Ara-U), resulting in negligible oral bioavailability (<20%), sapacitabine is designed to bypass this inactivation pathway [2]. Preclinical pharmacokinetic studies demonstrate that oral sapacitabine achieves systemic exposure to CNDAC sufficient to exert antileukemic effects without the need for intravenous infusion [3]. This property is particularly relevant in elderly or unfit AML patients, where outpatient oral therapy reduces hospitalization burden and improves quality of life compared to parenteral cytarabine regimens [4].

Oral bioavailability Deamination resistance Pharmacokinetics Cytarabine comparator CNDAC

Key Research and Procurement Scenarios for Sapacitabine Based on Quantitative Differentiation Evidence


Outpatient Oral Therapy for Elderly or Unfit AML Patients Unsuitable for Intensive Induction Chemotherapy

Sapacitabine's oral bioavailability enables outpatient administration in elderly AML patients (≥70 years) who are unfit for or refuse intensive induction chemotherapy, a population with poor prognosis and limited treatment options [1]. This scenario is supported by Phase 2 randomized data showing comparable 2-year overall survival to low-dose cytarabine (12% vs 11%) with the convenience of oral dosing, making sapacitabine a procurement consideration for geriatric hematology programs seeking to minimize hospitalization burden [2].

MDS Therapy in Patients Refractory to First-Line Hypomethylating Agents (Azacitidine or Decitabine)

Sapacitabine has demonstrated clinical activity in Phase 2 trials specifically enrolling MDS patients who progressed on prior hypomethylating agent therapy, with 100% of enrolled patients having received prior azacitidine, decitabine, or both [1]. This HMA-refractory population represents an area of high unmet medical need, and sapacitabine's distinct mechanism of inducing DNA strand breaks rather than epigenetic modulation provides a scientific rationale for its evaluation in this setting, supporting procurement for clinical trials targeting HMA-failure MDS [2].

Preclinical Research into Homologous Recombination-Directed Combination Strategies (e.g., with PARP Inhibitors or HSP90 Inhibitors)

Given that CNDAC-induced DNA damage is repaired via the homologous recombination (HR) pathway—in contrast to cytarabine's reliance on nucleotide excision repair—sapacitabine is an attractive tool compound for investigating synthetic lethal interactions with PARP inhibitors, HSP90 inhibitors, or other HR-directed agents in AML and solid tumor models [1]. This mechanistic differentiation supports procurement of sapacitabine for academic and pharmaceutical laboratories developing novel DNA repair-targeted combination regimens [2].

AML Maintenance Therapy Following Induction or Consolidation Chemotherapy

The oral administration route and tolerable toxicity profile of sapacitabine make it a candidate for prolonged maintenance therapy in AML patients who have achieved remission following induction or consolidation chemotherapy [1]. This application scenario is supported by expert opinion in published reviews, noting that oral sapacitabine's outpatient feasibility is particularly suited for maintenance strategies in elderly AML populations where prolonged parenteral therapy is impractical [2]. Procurement for investigator-initiated maintenance trials or expanded access programs aligns with this rationale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapacitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.